Cas no 861135-93-5 (2-tert-butyl-5-(chloromethyl)-1,3-thiazole)

2-tert-Butyl-5-(chloromethyl)-1,3-thiazole is a specialized heterocyclic compound featuring a thiazole core substituted with a tert-butyl group at the 2-position and a chloromethyl group at the 5-position. This structure imparts reactivity at the chloromethyl site, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The tert-butyl group enhances steric and electronic properties, influencing selectivity in subsequent reactions. Its stability and well-defined reactivity profile facilitate controlled derivatization, enabling applications in cross-coupling, nucleophilic substitution, and other transformations. The compound is typically handled under inert conditions due to the sensitivity of the chloromethyl moiety.
2-tert-butyl-5-(chloromethyl)-1,3-thiazole structure
861135-93-5 structure
Product Name:2-tert-butyl-5-(chloromethyl)-1,3-thiazole
CAS No:861135-93-5
MF:C8H12ClNS
MW:189.70557975769
CID:6135861
PubChem ID:57736345
Update Time:2025-10-24

2-tert-butyl-5-(chloromethyl)-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butyl-5-(chloromethyl)-1,3-thiazole
    • EN300-1084838
    • AKOS014914943
    • 2-(tert-Butyl)-5-(chloromethyl)thiazole
    • SCHEMBL13004543
    • 861135-93-5
    • Inchi: 1S/C8H12ClNS/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4H2,1-3H3
    • InChI Key: DOVXRMSPOJNWOJ-UHFFFAOYSA-N
    • SMILES: S1C(CCl)=CN=C1C(C)(C)C

Computed Properties

  • Exact Mass: 189.0378983g/mol
  • Monoisotopic Mass: 189.0378983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 41.1Ų

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2-tert-butyl-5-(chloromethyl)-1,3-thiazole Related Literature

Additional information on 2-tert-butyl-5-(chloromethyl)-1,3-thiazole

2-Tert-butyl-5-(chloromethyl)-1,3-thiazole: A Comprehensive Overview

The compound with CAS No. 861135-93-5, commonly referred to as 2-tert-butyl-5-(chloromethyl)-1,3-thiazole, is a fascinating organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The thiazole ring structure is a fundamental component of this molecule, with substituents at positions 2 and 5 contributing to its unique chemical properties.

2-Tert-butyl group attached at position 2 of the thiazole ring introduces steric bulk, which can influence the molecule's reactivity and stability. Similarly, the chloromethyl group at position 5 adds a reactive chlorine atom, making this compound potentially useful in various chemical transformations. The combination of these substituents makes 2-tert-butyl-5-(chloromethyl)-1,3-thiazole a versatile building block in organic synthesis.

Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have explored its role in creating stimuli-responsive polymers, where the thiazole moiety serves as a key functional group. The thiazole ring's ability to undergo redox reactions has been leveraged in designing electrochemical sensors and energy storage devices. Moreover, the chloromethyl group's reactivity has been exploited in click chemistry applications, enabling efficient cross-coupling reactions.

In terms of synthesis, 2-tert-butyl-5-(chloromethyl)-1,3-thiazole can be prepared via a variety of methods. One common approach involves the cyclization of an appropriate diamine derivative in the presence of sulfur or sulfur-containing reagents. The substitution pattern on the thiazole ring can be controlled by selecting suitable starting materials and reaction conditions. This flexibility in synthesis makes it accessible for large-scale production and further functionalization.

The application of this compound extends beyond materials science into pharmaceutical research. Its unique electronic properties make it a promising candidate for drug design, particularly in targeting specific biological pathways. Recent findings suggest that derivatives of this compound exhibit modulatory effects on ion channels, which could pave the way for novel therapeutic agents.

From an environmental standpoint, understanding the degradation pathways of 2-tert-butyl-5-(chloromethyl)-1,3-thiazole is crucial for assessing its ecological impact. Studies indicate that under certain conditions, such as UV irradiation or microbial action, this compound undergoes hydrolysis to form less complex molecules. This information is vital for ensuring sustainable practices in its production and use.

In conclusion, 2-tert-butyl-5-(chloromethyl)-1,3-thiazole (CAS No. 861135-93-5) is a multifaceted compound with applications spanning organic synthesis, materials science, and pharmaceutical research. Its unique structure and reactivity continue to inspire innovative research directions, underscoring its importance in contemporary chemical studies.

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